

Cy3.5 Azide for Click Chemistry Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cy3.5

Cat. No.: B1495360

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy3.5 azide is a fluorescent probe belonging to the cyanine dye family, characterized by its bright orange-red fluorescence. It is functionalized with an azide group, enabling its use in bioorthogonal click chemistry reactions. This allows for the precise and efficient labeling of biomolecules containing a complementary alkyne functional group in complex biological systems. The high selectivity and biocompatibility of click chemistry, combined with the favorable photophysical properties of **Cy3.5**, make this dye a valuable tool for a wide range of applications in research and drug development, including fluorescence microscopy, FRET (Förster Resonance Energy Transfer), and in vivo imaging of superficial tissues.[1][2][3]

The two primary forms of click chemistry utilized with **Cy3.5** azide are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5] CuAAC offers rapid reaction kinetics but requires a copper catalyst, which can be toxic to living cells.[6][7] SPAAC, on the other hand, is a copper-free alternative that employs a strained cyclooctyne, making it ideal for live-cell imaging and in vivo applications.[4][8]

These application notes provide detailed protocols for the use of **Cy3.5** azide in both CuAAC and SPAAC reactions for the labeling of proteins and oligonucleotides, as well as for cellular imaging applications.

Quantitative Data

The photophysical and physicochemical properties of **Cy3.5** azide are summarized in the table below for easy reference and comparison.

| Property | Value |
|---|---|
| Excitation Maximum (λ_{ex}) | ~581 - 591 nm[2][9][10] |
| Emission Maximum (λ_{em}) | ~596 - 604 nm[2][9][10] |
| Molar Extinction Coefficient (ϵ) | ~116,000 - 150,000 $\text{cm}^{-1}\text{M}^{-1}$ [2][9][11] |
| Fluorescence Quantum Yield (Φ) | ~0.35[9][10] |
| Molecular Weight | ~675.3 g/mol [9][10] |
| Solubility | DMSO, DMF, DCM[9] |

Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of an alkyne-modified biomolecule with **Cy3.5** azide using a copper(I) catalyst.

Materials:

- Alkyne-modified biomolecule (e.g., protein, oligonucleotide)
- Cy3.5** azide
- Copper(II) sulfate (CuSO_4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
- Sodium ascorbate

- Reaction Buffer (e.g., PBS, pH 7.4)[12]
- DMSO or DMF

Procedure:

- Reagent Preparation:
 - Prepare a 10 mM stock solution of **Cy3.5** azide in anhydrous DMSO or DMF.
 - Prepare a 100 mM stock solution of CuSO₄ in nuclease-free water.
 - Prepare a 200 mM stock solution of THPTA or a 10 mM stock solution of TBTA in water or DMSO/water.[13][14]
 - Prepare a 100 mM stock solution of sodium ascorbate in nuclease-free water. This solution should be made fresh.[14]
 - Dissolve the alkyne-modified biomolecule in the reaction buffer to the desired concentration.
- Catalyst Premix:
 - In a separate microcentrifuge tube, mix the CuSO₄ solution and the THPTA/TBTA ligand solution. A common ratio is 1:2 to 1:5 of copper to ligand.[14][15] Let this mixture stand for a few minutes to allow for complex formation.[14]
- Reaction Setup:
 - In a microcentrifuge tube, combine the alkyne-modified biomolecule with a 1.5 to 5-fold molar excess of the **Cy3.5** azide stock solution.
 - Add the catalyst premix to the reaction mixture.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 mM.
- Incubation:

- Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.[\[16\]](#)
- Purification:
 - Purify the **Cy3.5**-labeled biomolecule from excess reagents using a suitable method such as size-exclusion chromatography (e.g., spin desalting columns) or HPLC.[\[12\]](#)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free labeling of a DBCO (dibenzocyclooctyne)-modified biomolecule with **Cy3.5** azide.

Materials:

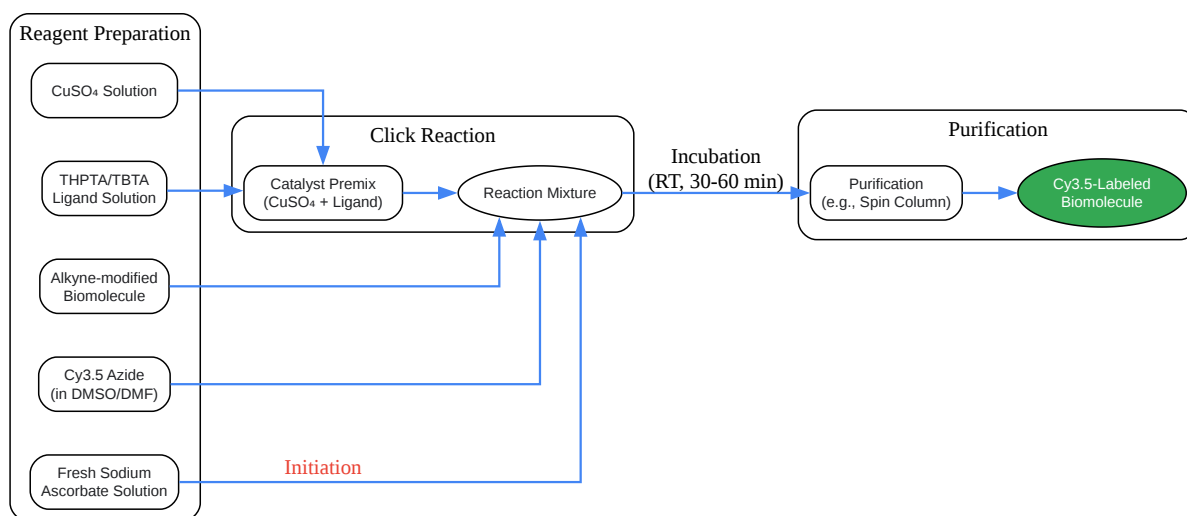
- DBCO-modified biomolecule
- **Cy3.5** azide
- Reaction Buffer (e.g., PBS, pH 7.4)[\[12\]](#)
- DMSO or DMF

Procedure:

- Reagent Preparation:
 - Prepare a 10 mM stock solution of **Cy3.5** azide in anhydrous DMSO or DMF.
 - Dissolve the DBCO-modified biomolecule in the reaction buffer to the desired concentration.
- Reaction Setup:
 - In a microcentrifuge tube, combine the DBCO-modified biomolecule with a 1.5 to 3-fold molar excess of the **Cy3.5** azide stock solution.
- Incubation:

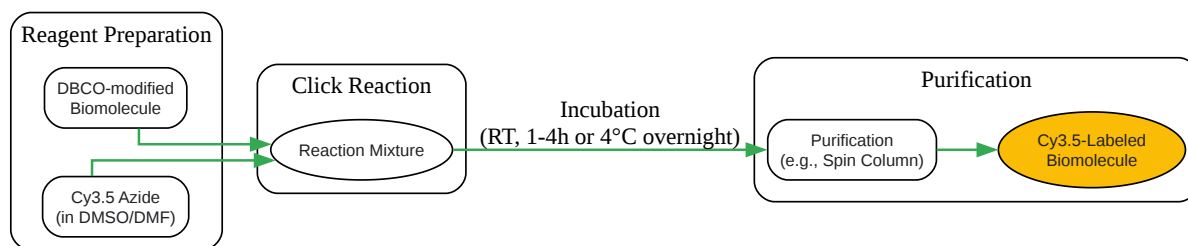
- Gently mix the reaction and incubate at room temperature for 1-4 hours, or overnight at 4°C, protected from light. Reaction times may need to be optimized depending on the specific reactants and their concentrations.
- Purification:
 - Purify the **Cy3.5**-labeled biomolecule using a suitable method as described for CuAAC.

Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).



[Click to download full resolution via product page](#)

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Application: Imaging of Metabolically Labeled Proteins in Live Cells

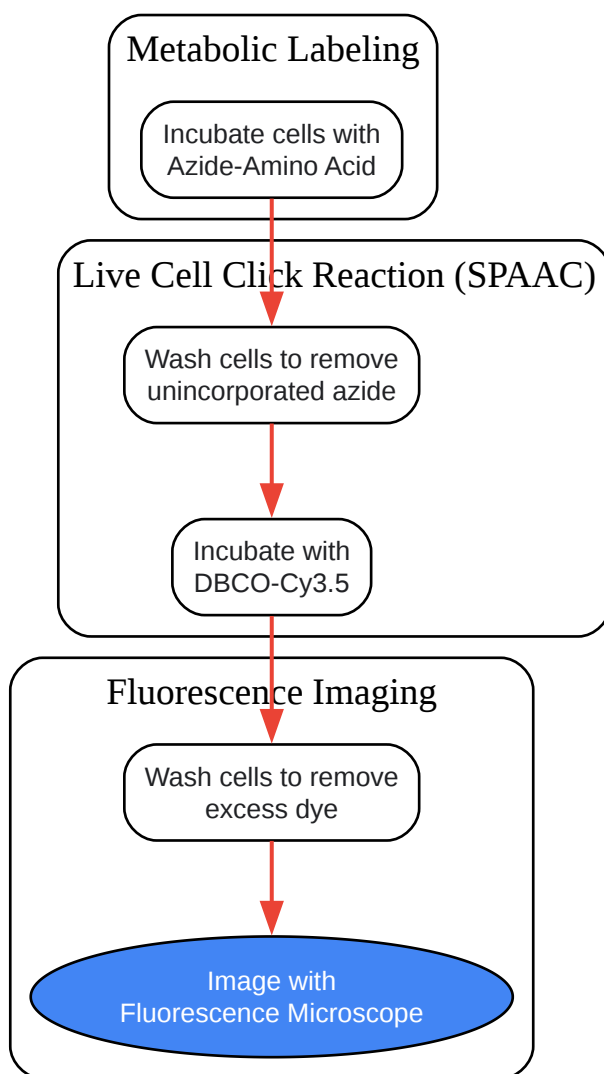
This protocol describes the use of **Cy3.5** azide in a SPAAC reaction to visualize newly synthesized proteins in living cells that have been metabolically labeled with an azide-containing amino acid analog.

Materials:

- Live cells cultured on coverslips or in imaging dishes
- Azide-containing amino acid analog (e.g., L-azidohomoalanine, AHA)
- Methionine-free cell culture medium
- Complete cell culture medium
- DBCO-functionalized **Cy3.5**
- Hoechst 33342 or other suitable nuclear stain
- Fluorescence microscope

Procedure:

- Metabolic Labeling:
 - Replace the complete culture medium with methionine-free medium and incubate the cells for 1 hour to deplete endogenous methionine.
 - Replace the medium with methionine-free medium supplemented with the azide-containing amino acid analog (e.g., 50 μ M AHA) and incubate for 4-8 hours.
- Cell Preparation for Labeling:
 - Wash the cells three times with warm PBS or complete medium to remove the unincorporated azide-amino acid.
- SPAAC Reaction (Live Cell Labeling):
 - Prepare a labeling solution of DBCO-functionalized **Cy3.5** in complete medium at a final concentration of 5-20 μ M.
 - Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C in a cell culture incubator.
 - (Optional) For nuclear counterstaining, add Hoechst 33342 to the medium for the last 10 minutes of incubation.
- Imaging:
 - Wash the cells twice with warm PBS or complete medium.
 - Image the cells using a fluorescence microscope equipped with appropriate filter sets for **Cy3.5** and the nuclear stain.



[Click to download full resolution via product page](#)

Caption: Workflow for Live Cell Imaging of Metabolically Labeled Proteins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cy3.5 azide | BroadPharm [broadpharm.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Cyanine 3.5 azide [equivalent to Cy3.5® azide] | AAT Bioquest [aatbio.com]
- 12. benchchem.com [benchchem.com]
- 13. interchim.fr [interchim.fr]
- 14. axispharm.com [axispharm.com]
- 15. jenabioscience.com [jenabioscience.com]
- 16. broadpharm.com [broadpharm.com]
- To cite this document: BenchChem. [Cy3.5 Azide for Click Chemistry Reactions: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1495360#cy3-5-azide-for-click-chemistry-reactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com